Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Gatifloxacin hydrochloride
CAS No.: 160738-57-8
Cat. No.: VC21338866
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 160738-57-8 |
---|---|
Molecular Formula | C19H22FN3O4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) |
Standard InChI Key | XUBOMFCQGDBHNK-UHFFFAOYSA-N |
SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Canonical SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Melting Point | 182-185 °C 182-185°C |
Pharmacological Properties
Mechanism of Action
Gatifloxacin hydrochloride exhibits its bactericidal action through a dual-targeting mechanism that disrupts critical bacterial DNA processes. The compound primarily functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination processes, making them ideal antimicrobial targets . DNA gyrase specifically facilitates the untwisting required to replicate one DNA double helix into two, while topoisomerase IV plays a key role in the partitioning of chromosomal DNA during bacterial cell division .
A noteworthy pharmacological advantage of gatifloxacin is its remarkable selectivity for bacterial enzymes. Research has established that the compound demonstrates approximately 100 times higher affinity for bacterial DNA gyrase compared to mammalian equivalents, contributing to its favorable therapeutic index . This selective targeting mechanism minimizes toxicity to human cells while maximizing antimicrobial efficacy.
The distinct mechanism of action of gatifloxacin differentiates it from other antibiotic classes including aminoglycosides, macrolides, and tetracyclines. This mechanistic distinction explains the lack of cross-resistance between gatifloxacin and these antibiotic classes, although cross-resistance has been observed between gatifloxacin and some other fluoroquinolones . This pharmacological profile makes gatifloxacin potentially effective against pathogens resistant to other antibiotic classes.
Antimicrobial Spectrum
Gatifloxacin hydrochloride possesses a broad antimicrobial spectrum encompassing numerous clinically relevant pathogens. This expansive activity profile is largely attributable to its structural modifications, particularly the methoxy group at the C-8 position, which enhances activity against both Gram-positive and Gram-negative bacteria .
For ophthalmic applications, gatifloxacin is specifically indicated for bacterial conjunctivitis caused by susceptible strains of the following organisms:
-
Aerobic Gram-Positive Bacteria:
-
Corynebacterium propinquum
-
Staphylococcus aureus
-
Staphylococcus epidermidis
-
Streptococcus mitis
-
Streptococcus pneumoniae
-
-
Aerobic Gram-Negative Bacteria:
Beyond ocular infections, gatifloxacin demonstrates efficacy against antibiotic-resistant strains, notably including resistant Streptococcus pneumoniae isolates . This enhanced activity against resistant pathogens represents a significant clinical advantage in the context of increasing antimicrobial resistance.
Clinical Applications
Therapeutic Indications
Gatifloxacin hydrochloride has been approved for diverse clinical applications based on its broad antimicrobial spectrum and favorable pharmacokinetic profile. Originally, the compound was introduced for treating respiratory tract infections under the brand name Tequin® . Its clinical application has subsequently expanded to include various systemic infections, reflecting its broad-spectrum activity against numerous bacterial pathogens.
In ophthalmology, gatifloxacin is commercially available as eye drops under brand names including Zymar and Zymaxid for treating bacterial conjunctivitis . The efficacy of gatifloxacin in ocular infections is attributed to its broad antimicrobial spectrum encompassing common ocular pathogens and its ability to achieve therapeutic concentrations in ocular tissues.
Research has also explored the utility of gatifloxacin in specialized applications such as donor eye decontamination. A randomized clinical trial evaluating 0.3% gatifloxacin hydrochloride for microbial decontamination of donor corneas found that gatifloxacin, when used in addition to amikacin sulfate, provided beneficial effects for donor eye decontamination . This application highlights the compound's potential utility in specialized medical procedures beyond conventional infection treatment.
Formulations and Dosing
Gatifloxacin hydrochloride is available in multiple pharmaceutical formulations to accommodate various clinical needs. These formulations include:
-
Tablets for oral administration
-
Aqueous solutions for intravenous therapy
-
Ophthalmic solutions (eye drops) in concentrations of 0.3% and 0.5%
The ophthalmic formulation has undergone refinement, with the development of a higher-concentration 0.5% formulation designed to reduce dosing frequency while maintaining or improving antimicrobial efficacy . This reformulation maintained identical excipients to the 0.3% formulation but incorporated three key modifications: increased gatifloxacin concentration, reduced pH to ensure drug solubility, and slightly lower sodium chloride concentration for appropriate tonicity .
Clinical dosing patterns for systemic administration have been investigated, with research on blood glucose abnormalities revealing that the 400 mg/day dosage was most commonly used, accounting for approximately 71.9% of cases across all patient populations . This dosing pattern reflects established therapeutic protocols for systemic infections requiring gatifloxacin treatment.
Synthesis and Manufacturing
Synthetic Pathway
-
Acylating reaction of 3-methoxy-2,4,5-trifluorobenzoic acid
-
Coupling with Ethyl N,N-dimethylaminoacrylate
-
Displacement with cyclopropyl amine
-
Cyclization
-
Hydrolysis
-
Condensation with 2-methylpiperazine
-
Secondary hydrolysis
This synthetic pathway yields gatifloxacin hydrochloride with a reported total yield of 41.1% . The process utilizes readily available starting materials and involves operations that can be easily controlled in industrial settings, making it suitable for commercial-scale production.
Dosage (mg/day) | Total Cases | Hypoglycemia Cases (%) | Hyperglycemia Cases (%) |
---|---|---|---|
100 | 2 | 0 (0%) | 2 (100%) |
200 | 15 | 14 (93.3%) | 1 (6.7%) |
300 | 7 | 6 (85.7%) | 1 (14.3%) |
400 | 64 | 52 (81.3%) | 12 (18.8%) |
The data reveals that the 400 mg/day dosage, which was most commonly administered (71.9% of all cases), was associated with both hypoglycemia (69.3% of hypoglycemia cases) and hyperglycemia (85.7% of hyperglycemia cases) . This suggests that while dose may influence the risk of glucose abnormalities, these effects occur across the therapeutic dosing range.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume